molecular formula C7H12O3 B15456367 4,4-Dimethoxy-3-methylbut-2-enal CAS No. 62285-97-6

4,4-Dimethoxy-3-methylbut-2-enal

Cat. No.: B15456367
CAS No.: 62285-97-6
M. Wt: 144.17 g/mol
InChI Key: XXHVPBHISRYWLZ-UHFFFAOYSA-N
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Description

4,4-Dimethoxy-3-methylbut-2-enal is a chemical intermediate designed for advanced organic synthesis and drug discovery applications. Its molecular structure, featuring an α,β-unsaturated aldehyde protected as a dimethyl acetal, makes it a valuable and versatile precursor for constructing complex molecules. The acetal group acts as a protected carbonyl, offering stability during synthetic sequences and allowing for selective deprotection under mild acidic conditions to generate the reactive aldehyde when needed . The unsaturated enal system is a key site for nucleophilic addition and cyclization reactions, enabling researchers to efficiently build carbon chains and introduce chiral centers.Compounds with similar dimethoxy acetal and unsaturated ketone functionalities are critically employed in the synthesis of complex natural products and active pharmaceutical ingredients (APIs) . For instance, analogous structures are utilized in the synthesis of clickable retinoid-based probes, which are bio-orthogonal tools for tracking vitamin A metabolism and uptake in immunological studies . This highlights the potential of this compound in medicinal chemistry and chemical biology for developing novel research tools and therapeutic candidates. As a building block, it facilitates the exploration of new chemical space in agrochemical and materials science research. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62285-97-6

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

4,4-dimethoxy-3-methylbut-2-enal

InChI

InChI=1S/C7H12O3/c1-6(4-5-8)7(9-2)10-3/h4-5,7H,1-3H3

InChI Key

XXHVPBHISRYWLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=O)C(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

4,4-Diethoxy-3-methylbut-2-en-1-ol

  • Functional Groups : Primary alcohol (C1) and ethoxy substituents (C4).
  • Key Differences: The absence of an aldehyde group and the presence of ethoxy (vs. methoxy) groups significantly alter reactivity.
  • Applications : Used in pharmaceutical intermediates due to the hydroxyl group’s versatility in derivatization .

(Z/E)-1,4-Bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene

  • Functional Groups : Aromatic methoxy groups and aliphatic double bond.
  • Key Differences : The incorporation of aromatic rings introduces conjugation effects, altering UV-Vis absorption and reducing volatility. The molecular weight (296) is substantially higher than 4,4-Dimethoxy-3-methylbut-2-enal, suggesting differences in physical state (likely solid vs. liquid).
  • Applications: Potential use in materials science or as ligands due to aromaticity and rigidity .

Spectroscopic and Analytical Comparisons

Compound Molecular Formula Key Functional Groups Substituents Mass Spectrometry Fragments (m/z)
This compound C₇H₁₂O₃ (est.) Aldehyde, methoxy Two methoxy, one methyl Not reported
4,4-Diethoxy-3-methylbut-2-en-1-ol C₉H₁₈O₃ Alcohol, ethoxy Two ethoxy, one methyl Not available
(Z)-1,4-Bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene C₂₀H₂₄O₂ Alkene, aromatic methoxy Two aromatic methoxy, two methyl M⁺·296, fragments at 267 ([M-C₁₀H₁₂O]⁺), 121 ([M-C₁₂H₁₅O]⁺)
  • Mass Spectrometry : The bis-phenyl compound shows prominent fragments at m/z 121 , corresponding to loss of bulky aromatic moieties. In contrast, this compound would likely exhibit aldehyde-specific fragmentation (e.g., loss of CO, ~28 Da).

Reactivity and Stability

  • Aldehyde Reactivity: The aldehyde group in this compound enables nucleophilic additions (e.g., Grignard reactions) and participation in Diels-Alder reactions, unlike the alcohol or non-aldehyde analogs.
  • Electronic Effects : Methoxy groups donate electrons via resonance, stabilizing the α,β-unsaturated system and directing electrophilic attacks to specific positions.

Q & A

Q. What are the optimal synthetic routes for 4,4-Dimethoxy-3-methylbut-2-enal, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of α,β-unsaturated carbonyl compounds like this compound often involves aldol condensation or Horner-Wadsworth-Emmons reactions. For example, phosphonate esters (e.g., Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate) can serve as precursors, where base-catalyzed elimination generates the enal. Key parameters include:
  • Temperature : Elevated temperatures (80–100°C) favor elimination.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Catalysts : Use of mild bases (e.g., K₂CO₃) minimizes side reactions.
    Yield optimization may require iterative adjustment of stoichiometry and reaction time. For reproducibility, monitor reaction progress via TLC or GC-MS .

Q. How can researchers validate the purity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer : Combine multiple analytical methods:
  • NMR : Compare ¹H/¹³C NMR spectra with literature data. Key signals include the α,β-unsaturated carbonyl (δ ~9–10 ppm for aldehyde protons) and methoxy groups (δ ~3.3 ppm).
  • HPLC : Use a C18 column with UV detection (λ = 220–250 nm) to quantify impurities.
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns via ESI-MS or GC-MS.
    Discrepancies in spectral data should prompt recrystallization or column chromatography .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from structural analogs or assay variability. To address this:
  • Structural Confirmation : Re-analyze derivatives via X-ray crystallography or 2D NMR (e.g., NOESY, HMBC) to confirm regiochemistry.
  • Standardized Assays : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Meta-Analysis : Compare data across studies using platforms like PubChem to identify outliers or confounding factors (e.g., impurity profiles) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Employ density functional theory (DFT) calculations to:
  • Map electrostatic potential surfaces, identifying electrophilic sites (e.g., β-carbon in the enal).
  • Simulate transition states for nucleophilic attack (e.g., amine additions) using Gaussian or ORCA software.
    Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates under varying temperatures). Correlate computed activation energies with experimental yields .

Q. What are the challenges in characterizing the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess:
  • Temperature Sensitivity : Store samples at –20°C, 4°C, and RT; monitor degradation via HPLC at intervals (0, 7, 30 days).
  • Light Exposure : Compare sealed vials under ambient light vs. amber glass.
  • Humidity : Use Karl Fischer titration to measure moisture uptake.
    Degradation products (e.g., oxidized or dimerized forms) can be identified via LC-MS/MS. Results inform storage protocols and shelf-life estimates .

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